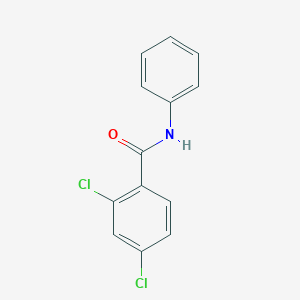
2,4-dichloro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-phenylbenzamide is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406945. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
2,4-Dichloro-N-phenylbenzamide has been investigated for its antibacterial and antifungal properties. Research indicates that N-phenylbenzamides can be developed into effective antimicrobial agents. A study demonstrated that derivatives of N-phenylbenzamides exhibited significant activity against various bacterial strains and fungi, suggesting that modifications to the benzamide structure could enhance efficacy against resistant strains .
Table 1: Antimicrobial Activity of N-Phenylbenzamide Derivatives
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | E. coli | Moderate |
| S. aureus | High | |
| C. albicans | Low |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Preliminary findings suggest that it may modulate various biological pathways involved in inflammation and pain management. In vitro studies indicated that it could inhibit specific enzymes related to inflammatory responses .
Anticancer Potential
Recent research has focused on the anticancer properties of N-phenylbenzamide derivatives, including this compound. These compounds have shown promise in inhibiting cancer cell proliferation in various human cancer cell lines. Molecular docking studies have provided insights into their binding affinities to cancer-related targets, indicating potential mechanisms of action .
Case Study: Anticancer Activity Evaluation
A series of new imidazole-based N-phenylbenzamide derivatives were synthesized and tested against selected human cancer cell lines. The results demonstrated that certain derivatives exhibited potent anticancer activity, suggesting that structural modifications can significantly enhance therapeutic efficacy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that variations in substituents on the benzene ring can lead to significant changes in biological activity.
Table 2: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Benzoyl chloride + Aniline | Reflux in organic solvent | N-phenylbenzamide |
| 2 | N-phenylbenzamide + Chlorinating agent | Room temperature | This compound |
Propiedades
Número CAS |
6043-39-6 |
|---|---|
Fórmula molecular |
C13H9Cl2NO |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
2,4-dichloro-N-phenylbenzamide |
InChI |
InChI=1S/C13H9Cl2NO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
Clave InChI |
XMFGGNMHIVSTGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Key on ui other cas no. |
6043-39-6 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















